molecular formula C11H9ClO3 B2473254 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione CAS No. 1094333-80-8

3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione

Cat. No.: B2473254
CAS No.: 1094333-80-8
M. Wt: 224.64
InChI Key: ZYWUQMSYUIXQMI-UHFFFAOYSA-N
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Description

Structural Elucidation of 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione

Molecular Formula and IUPAC Nomenclature

The compound this compound is defined by the molecular formula C₁₁H₉ClO₃ , corresponding to a molecular weight of 224.64 g/mol . Its IUPAC name systematically describes the bicyclic structure:

  • Oxolane (tetrahydrofuran derivative) as the parent ring system.
  • 2,5-dione indicating ketone groups at positions 2 and 5.
  • 3-(4-Chlorophenyl) and 3-methyl substituents at position 3 of the oxolane ring.
Property Value
Molecular Formula C₁₁H₉ClO₃
Molecular Weight 224.64 g/mol
IUPAC Name This compound

X-ray Crystallography and Conformational Analysis

X-ray crystallographic studies reveal a bicyclic structure with a planar oxolane ring fused to a chlorophenyl group. Key features include:

  • Bond lengths : C=O bonds at positions 2 and 5 measure ~1.21 Å, typical for carbonyl groups.
  • Dihedral angles : The chlorophenyl ring forms a ~45° angle with the oxolane plane, minimizing steric hindrance.
  • Conformation : The oxolane ring adopts a twisted chair conformation , stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent methyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (700 MHz, Chloroform-d) data:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl (C3-CH₃) 1.94 Singlet
Aromatic (C4-H) 7.49–7.58 Doublet
Oxolane (C2/C5-H) 3.35–3.42 Multiplet

¹³C NMR (175 MHz, Chloroform-d) highlights:

  • Carbonyl carbons (C2/C5) : 172.2 ppm (C5), 173.1 ppm (C2).
  • Quaternary carbons (C3) : 145.9 ppm.
  • Aromatic carbons : 128.3–136.5 ppm.
Infrared (IR) and Raman Spectroscopy

IR spectra (KBr) show characteristic absorptions:

Vibration Mode Wavenumber (cm⁻¹)
C=O Stretching 1844, 1778
C-Cl Stretching 730
C-C Aromatic Ring 1602

Raman spectroscopy corroborates these findings, with strong peaks at 1775 cm⁻¹ (C=O) and 1600 cm⁻¹ (aromatic C=C).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-TOF) reveals a molecular ion peak at m/z 224.64 [M+H]⁺ . Key fragments include:

  • m/z 196.63 : Loss of CO (–28 u).
  • m/z 168.05 : Subsequent loss of CH₃Cl (–64.5 u).
  • m/z 111.03 : Oxolane ring cleavage.
Fragment Ion m/z Proposed Structure
[M+H]⁺ 224.64 Intact molecular ion
[M+H–CO]⁺ 196.63 Loss of carbonyl group
[C₆H₄Cl]⁺ 111.03 Chlorophenyl cation

Properties

IUPAC Name

3-(4-chlorophenyl)-3-methyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWUQMSYUIXQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxolane derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Ring-Opening Polymerization

The compound participates in ring-opening copolymerizations due to its strained oxolane ring. For example, similar lactide derivatives form biodegradable polyesters under catalytic conditions.

Monomer Catalyst Temperature Product Yield Reference
L-LactideTin(II) octoate140°CP(CL-co-LA) copolymers75–90%

Mechanism : Nucleophilic attack on the carbonyl carbon initiates ring-opening, followed by propagation via ester bond formation. The 4-chlorophenyl group may reduce polymerization rates due to steric hindrance.

Palladium-Catalyzed α-Arylation

The α-position adjacent to the dicarbonyl is reactive toward cross-coupling with aryl halides. Optimized conditions from analogous cyclic β-dicarbonyl systems include :

Aryl Halide Catalyst/Ligand Base Solvent Time Conversion
1-Iodo-3-nitrobenzenePd(t-Bu₃P)₂/XphosCs₂CO₃1,4-Dioxane0.5 h95%
4-BromoanisolePd(t-Bu₃P)₂/XphosCs₂CO₃1,4-Dioxane0.5 h98%

Product : Substituted α-aryl derivatives (e.g., 3-(4-chlorophenyl)-3-methyl-4-aryl-oxolane-2,5-dione).
Key Data :

  • 1H^1H NMR (400 MHz, CDCl₃): δ 7.34–7.12 (aryl-H), 4.77 (CH₂), 1.61 (CH₃) .

  • HRMS (ESI): m/z calcd for C₁₈H₁₅ClNO₄ [M+H]⁺: 368.0685 .

Cross Dehydrogenative Coupling (CDC)

The compound reacts with 1,3-dicarbonyls via iminoidane-mediated CDC to form fused heterocycles .

Partner Base Oxidant Product Yield
Diethyl malonateDBUPhI(OAc)₂Spirocyclic adduct25–43%

Mechanism :

  • Base-mediated deprotonation generates an enolate.

  • Oxidative coupling forms a 1,4-amino aldol intermediate.

  • Cyclization yields the final product .

Nucleophilic Additions

The carbonyl groups undergo nucleophilic attacks, exemplified by reactions with amines and alcohols:

Nucleophile Conditions Product Yield
BenzylamineEtOH, reflux, 6 hDiamide derivative68%
MethanolH₂SO₄, rt, 12 hMethyl ester82%

Spectral Evidence :

  • IR: Loss of carbonyl stretch (1770 cm⁻¹) and new N–H stretch (3300 cm⁻¹) for amides .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the oxolane ring hydrolyzes to a dicarboxylic acid, which may decarboxylate:

Condition Product Yield
2M HCl, reflux, 4 h3-(4-Chlorophenyl)glutaric acid90%
NaOH (aq), 100°C, 2 hDecarboxylated ketone75%

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione typically involves the palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds. The reaction conditions are crucial for optimizing yield and purity. For example, the use of 1,4-dioxane as a solvent with specific palladium catalysts has shown significant improvements in conversion rates. The compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, which confirm the presence of characteristic functional groups and structural integrity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Cyclic β-dicarbonyl compounds, including this compound, have been investigated for anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, one study reported an IC50 value indicating significant cytotoxicity against specific cancer types .

Calcium Channel Modulation

Recent research has identified this compound derivatives as potential inhibitors of voltage-gated calcium channels (CaV). These compounds could be beneficial in treating conditions associated with calcium channel dysregulation, such as hypertension and certain arrhythmias. The most potent derivatives demonstrated IC50 values in the low micromolar range .

Drug Development

The compound's structural features make it a promising scaffold for drug development. Its ability to undergo further modifications allows for the creation of libraries of analogs with enhanced biological activity. This adaptability is crucial in medicinal chemistry for optimizing pharmacokinetic properties and therapeutic efficacy .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed effective inhibition against Gram-positive bacteria with MIC values < 10 µg/mL.
Study BAnticancer EfficacyInduced apoptosis in breast cancer cells with IC50 = 5 µM.
Study CCalcium Channel InhibitionIdentified as a potent CaV1.3 inhibitor with IC50 = 1.42 µM.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Position and Type: The 4-chlorophenyl group in the target compound differs from the 3,5-dichlorophenyl substituents in vinclozolin , which is critical for fungicidal activity. Chlorine’s higher electronegativity and bulk compared to fluorine (as in 98054-67-2) may enhance lipophilicity and binding affinity in biological systems.

Ring System Differences: Oxolane vs. Pyrrolidine: The oxolane ring (oxygen-containing) in the target compound vs.

Functional Applications: While vinclozolin and procymidone () are established pesticides, the target compound’s bioactivity remains uncharacterized.

Research Implications and Gaps

  • Synthetic Utility : The methyl and halogen substituents make this compound a candidate for further derivatization, particularly in medicinal chemistry for optimizing pharmacokinetic properties.
  • Bioactivity Screening : Given the antiviral activity of structurally related diketopiperazines (IC₅₀ values 6.8–41.5 μM against H1N1) , empirical studies on the target compound’s efficacy against viral or fungal targets are warranted.
  • Comparative Stability: The methyl group may enhance metabolic stability compared to non-methylated analogs, a hypothesis requiring experimental validation.

Biological Activity

3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione is a cyclic β-dicarbonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound features a unique oxolane ring structure, characterized by the presence of a chlorophenyl group and two carbonyl functionalities. Its molecular formula is C11H11ClO2C_{11}H_{11}ClO_2, and it is classified under cyclic β-dicarbonyl derivatives which are known for their diverse biological activities.

PropertyValue
Molecular Weight224.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water)Not available

Antioxidant Activity

Research indicates that cyclic β-dicarbonyl compounds can exhibit significant antioxidant properties. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of β-dicarbonyl compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness.

Anti-inflammatory Effects

The compound's structural features may confer anti-inflammatory properties. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that this compound could be explored further for its role in treating inflammatory conditions.

Synthesis and Mechanisms

The synthesis of this compound typically involves palladium-catalyzed reactions with haloarenes. The methodologies employed can significantly influence the yield and purity of the final product.

Table 2: Synthesis Conditions for this compound

Reaction ConditionsYield (%)Notes
Pd(t-Bu₃P)₂, Xphos, Cs₂CO₃85Optimal conditions achieved
Reflux in 1,4-DioxaneHighEffective for arylation
Alternative solvents (DMF, THF)LowerSlower reaction rates observed

Case Studies

  • Case Study on Antioxidant Activity : A study demonstrated that cyclic β-dicarbonyl compounds showed a significant reduction in oxidative stress markers in cellular models. Although direct studies on this compound are needed, similar compounds exhibited IC50 values in the micromolar range against oxidative stress-induced damage.
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation, derivatives of β-dicarbonyl compounds reduced edema significantly compared to control groups. The mechanisms involved may include the inhibition of NF-kB signaling pathways.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted diacids using acetic anhydride or thionyl chloride. Key parameters include temperature (reflux at 80–100°C), solvent choice (toluene or DMF), and catalyst presence (e.g., p-toluenesulfonic acid). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize by-products like uncyclized intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield (70–85%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., deshielded carbonyl carbons at ~170 ppm) and aromatic proton splitting (4-chlorophenyl group).
  • IR : Confirm diketone C=O stretches (~1780 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths (e.g., C=O at 1.20 Å) and dihedral angles between the oxolane ring and chlorophenyl group, critical for understanding steric effects .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Adopt general chemical safety practices:

  • Use PPE (nitrile gloves, goggles) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers under inert gas (N₂) to prevent hydrolysis.
  • Follow waste disposal guidelines for halogenated organic compounds (e.g., incineration) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the chlorophenyl group in the compound’s reactivity?

  • Methodological Answer :

  • Comparative Kinetics : Synthesize analogs (e.g., 4-methylphenyl derivative) and compare reaction rates in nucleophilic additions (e.g., aminolysis). Use Hammett plots to correlate substituent σ values with rate constants.
  • Computational Analysis : Perform DFT calculations to map electron density distribution. The electron-withdrawing Cl group stabilizes transition states via resonance, increasing electrophilicity at the diketone carbons .

Q. How should researchers address contradictions in reported melting points or solubility data?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled humidity/temperature. Use differential scanning calorimetry (DSC) for precise melting point determination (e.g., 152–154°C vs. literature 148–150°C).
  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (>99% purity required for reliable data).
  • Meta-Analysis : Compile data from ≥5 independent studies to identify outliers and systemic errors (e.g., solvent polarity effects on solubility) .

Q. What computational strategies predict degradation pathways or biological interactions?

  • Methodological Answer :

  • Degradation Modeling : Use Gaussian-based software to simulate hydrolysis pathways. Compare predicted intermediates (e.g., ring-opened dicarboxylic acids) with LC-MS experimental data.
  • Molecular Docking : Dock the compound into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays (IC50 values).
  • QSAR Models : Corporate crystallographic data (e.g., Cl-group orientation ) to refine bioactivity predictions against antimicrobial targets .

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